2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is a heterocyclic compound that contains a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate thiol compound. One common method involves the reaction of 4-amino-1,2,4-triazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halides, ethers.
Scientific Research Applications
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound can inhibit enzymes or disrupt cellular processes, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,4-triazole: Shares the triazole ring but lacks the ethan-1-ol group.
2-mercaptoethanol: Contains the thiol and hydroxyl groups but lacks the triazole ring.
1,2,4-triazole-3-thiol: Contains the triazole and thiol groups but lacks the ethan-1-ol group.
Uniqueness
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is unique due to the combination of the 1,2,4-triazole ring, thiol group, and hydroxyl group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-8-3-6-7-4(8)10-2-1-9/h3,9H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDOYOYHHURCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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